

In Vivo Skin Hydration Effects of "Coclauril": A Review of Available Scientific Evidence

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Compound of Interest

Compound Name: Coclauril

Cat. No.: B1180272

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A comprehensive search of scientific literature and chemical databases reveals no in vivo studies evaluating the skin hydration effects of a compound identified as "**Coclauril**." The chemical entity "**Coclauril**" (CAS Number 127350-68-9) is documented as an intermediate in pharmaceutical synthesis and is not recognized as a standard ingredient in cosmetic or dermatological formulations for skin hydration.

It is possible that "**Coclauril**" is a typographical error or a misunderstanding of a common ingredient name. The field of dermatology and cosmetic science has extensively studied numerous other compounds for their efficacy in improving skin hydration. This guide, therefore, presents a comparative analysis of well-researched, effective alternatives, providing in vivo data, experimental protocols, and relevant biological pathways.

The subsequent sections will focus on a comparison of common and effective skin hydrating agents, including emollients like Coconut Oil, and humectants such as Glycerin and Hyaluronic Acid.

Comparative Analysis of Common Skin Hydrating Agents

To provide a practical and data-driven comparison, this guide will focus on two primary categories of moisturizing agents: emollients and humectants. Emollients, such as coconut oil, primarily work by forming an occlusive layer on the skin to prevent water loss. Humectants, like glycerin and hyaluronic acid, attract and bind water to the skin.

Data Summary: In Vivo Skin Hydration Effects

The following table summarizes the quantitative data from in vivo studies on the skin hydration effects of select common moisturizing ingredients.

Ingredient/Product	Subject Population	Duration of Study	Method of Measurement	Key Findings	Reference
Virgin Coconut Oil	34 patients with mild to moderate xerosis	2 weeks	Corneometer CM825 (Skin Hydration), Sebumeter SM 810 (Skin Surface Lipids), Tewameter TM210 (TEWL)	Shown significant improvement in skin hydration and an increase in skin surface lipid levels, comparable to mineral oil. [1]	[1]
Moisturizer with Glycerin (5%) and Hyaluronic Acid (1%)	20 healthy women (mean age 40)	24 hours (single application)	Corneometer, Vapometer (TEWL)	Significant increase in skin hydration at all time points: +59% after 1 hour, +48% after 8 hours, and +29% after 24 hours compared to baseline. A significant decrease in TEWL was also observed.[2]	[2]

Emollient-rich Cream (containing ceramides, cholesterol, fatty acids)	Subjects with moderate-to-severe dry skin	8 weeks	Not specified	Significant mean percent improvements in skin hydration from baseline: 41% at Week 2, 38% at Week 4, and 116% at Week 8.[3]	[3]
Aqueous Cream vs. Emollient Gel	20 participants	7 days	Corneometry	Both increased hydration, but the emollient gel showed higher, cumulative, and more sustained hydration levels compared to the aqueous cream.[4]	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.

Protocol 1: Comparison of Virgin Coconut Oil and Mineral Oil for Xerosis

- Study Design: A randomized, double-blind, controlled clinical trial.

- Participants: 34 patients with mild to moderate xerosis, with negative patch-test reactions to the test products.
- Procedure:
 - Patients were randomized to apply either virgin coconut oil or mineral oil to their legs.
 - The application was performed twice daily for a duration of two weeks.
- Measurements:
 - Skin Hydration: Measured using a Corneometer CM825 at baseline and at weekly follow-up visits.
 - Skin Surface Lipids: Measured with a Sebumeter SM 810 at the same intervals.
 - Transepidermal Water Loss (TEWL): Assessed for safety using a Tewameter TM210.
 - Skin pH: Measured with a Skin pH Meter PH900.
 - Subjective Evaluation: Both investigators and patients rated symptoms of dryness, scaling, roughness, and pruritus using a visual analogue scale.^[1]

Protocol 2: 24-Hour Skin Hydration and Barrier Function Assessment

- Study Design: An intra-subject, randomized, assessor-blinded, controlled trial.
- Participants: 20 healthy female volunteers with a mean age of 40 years.
- Procedure:
 - A moisturizing fluid containing 1% hyaluronic acid, 5% glycerin, and Centella asiatica stem cells extract was applied once to a designated area on the volar forearm.
 - An untreated area on the same forearm served as the control.
- Measurements:

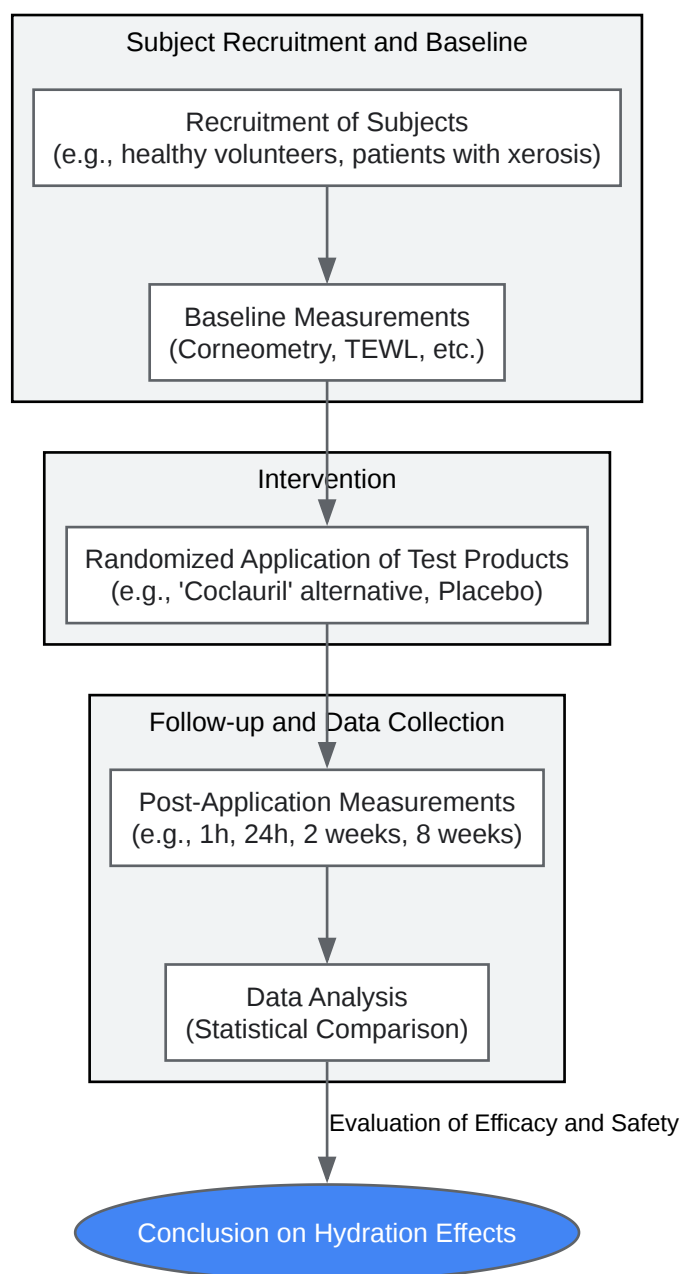
- Skin Hydration: Evaluated using a corneometer at baseline, and at 1, 8, and 24 hours post-application.
- Transepidermal Water Loss (TEWL): Measured with a vapometer at the same time points to assess skin barrier function.
- Standardized Conditions: All measurements were taken in a temperature- and humidity-controlled room (23°C and 30% humidity). The operator performing the measurements was blinded to the treatment.[\[2\]](#)

Mechanisms of Action & Signaling Pathways

The efficacy of hydrating ingredients is rooted in their interaction with the skin's biological structures and pathways. Humectants and emollients primarily exert their effects on the outermost layer of the skin, the stratum corneum, to maintain and restore the skin's barrier function.

A key mechanism for many hydrating agents involves supporting the skin's own natural moisturizing factors (NMFs) and lipid bilayer. For instance, some ingredients can influence the expression of genes related to hydration and barrier support, such as those for aquaporins (water channels in cells) and hyaluronic acid synthase.

Below is a simplified representation of the experimental workflow for an in vivo skin hydration study.



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Caption: Experimental workflow for a typical in vivo skin hydration clinical trial.

In conclusion, while there is no scientific basis to recommend "**Coclauril**" for skin hydration, a wealth of in vivo data supports the use of other well-established ingredients. For further inquiries, it is advisable to verify the correct spelling and chemical name of the ingredient of interest. Should you wish to proceed with a detailed comparison of other specific hydrating agents, further data can be compiled and analyzed.

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